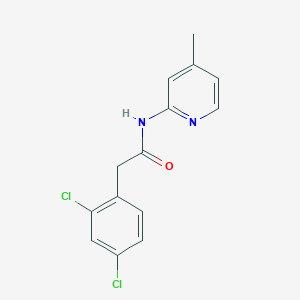![molecular formula C12H14N2O2 B6120319 4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by the name of N-phenylpyrrolidine-2-carboxamide and has the molecular formula C13H14N2O2. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is not fully understood. However, it is known to inhibit the activity of various enzymes and proteins, including histone deacetylases and protein tyrosine phosphatases. This inhibition leads to various biochemical and physiological effects, including changes in gene expression and cell proliferation.
Biochemical and Physiological Effects:
4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its potential applications in drug discovery and development, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low yield in the synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. One direction is to further study its mechanism of action and identify its specific targets. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the development of new synthetic methods for this compound could lead to higher yields and greater availability for scientific research.
Métodos De Síntesis
The synthesis of 4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide is carried out using a specific method. The starting material for the synthesis is 2-pyrrolidinone, which is reacted with benzyl chloroformate to form N-benzylpyrrolidine-2-carboxamide. This compound is then reacted with phenyl magnesium bromide to form the desired product, 4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and is used as a tool compound to study the function of various proteins and enzymes. This compound is also used in drug discovery and development, as it can act as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
4-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-12(16)10-5-3-9(4-6-10)8-14-7-1-2-11(14)15/h3-6H,1-2,7-8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZORRHGMQPRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Oxo-1-pyrrolidinyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)


![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)
